molecular formula C14H12FNO4S B6411054 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% CAS No. 1261940-70-8

3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%

Cat. No. B6411054
CAS RN: 1261940-70-8
M. Wt: 309.31 g/mol
InChI Key: IOTBFYBQDDIURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% (3F4MSA) is a fluorinated benzoic acid derivative that has been gaining increasing attention in the scientific community due to its potential applications in various areas. 3F4MSA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. Additionally, 3F4MSA has been used in various laboratory experiments and research studies, making it an attractive substance for further exploration.

Scientific Research Applications

3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been used in various scientific research studies, such as those examining its anti-inflammatory, antioxidant, and antifungal properties. Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been used as a fluorescent probe for the detection of nitric oxide in biological systems. Furthermore, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to have potential applications in cancer research, as it has been found to inhibit the growth of various cancer cell lines.

Mechanism of Action

The exact mechanism of action of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% exerts its biological effects by acting as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to exhibit antioxidant activity by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Biochemical and Physiological Effects
3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. In terms of its anti-inflammatory properties, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to inhibit the production of ROS and RNS, which can contribute to oxidative stress and cell damage. Furthermore, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been found to have antifungal activity, as it has been found to inhibit the growth of various fungal species.

Advantages and Limitations for Lab Experiments

The use of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% in laboratory experiments has several advantages. Firstly, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is relatively easy to synthesize in a laboratory setting, making it a cost-effective and convenient reagent. Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% has a wide range of potential applications in scientific research, making it a useful tool for exploring various biological processes. However, there are also some limitations to the use of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% in laboratory experiments. For example, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is relatively unstable and can degrade over time, making it difficult to store and use in experiments. Additionally, 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% is toxic in high concentrations, making it necessary to take safety precautions when handling the substance.

Future Directions

Given the wide range of potential applications of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%, there are many possible future directions for research. Firstly, further research could be conducted to better understand the exact mechanism of action of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95%, as this could lead to the development of more effective and targeted treatments. Additionally, further research could be conducted to explore the potential applications of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% in cancer research, as this could lead to the development of more effective treatments for various types of cancer. Furthermore, further research could be conducted to explore the potential of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% as an antioxidant and antifungal agent, as this could lead to the development of new treatments for various diseases. Finally, further research could be conducted to explore the potential of 3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% as a fluorescent probe, as this could lead to the development of more sensitive and accurate detection methods.

Synthesis Methods

3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid, 95% can be synthesized from the reaction of 4-fluoro-3-methylbenzene-sulfonamide with 3-chlorobenzoic acid. This reaction is typically conducted in a two-step process, with the first step involving the formation of the 4-fluoro-3-methylbenzene-sulfonamide intermediate, followed by the second step which involves the reaction of the intermediate with 3-chlorobenzoic acid. The two-step synthesis method is relatively simple and can be conducted in a laboratory setting.

properties

IUPAC Name

3-fluoro-4-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-21(19,20)16-11-4-2-3-9(7-11)12-6-5-10(14(17)18)8-13(12)15/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTBFYBQDDIURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692068
Record name 2-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(3-methylsulfonylaminophenyl)benzoic acid

CAS RN

1261940-70-8
Record name 2-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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